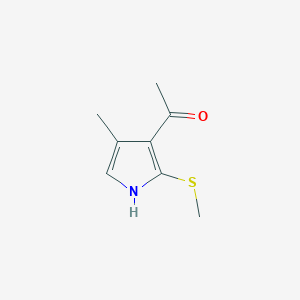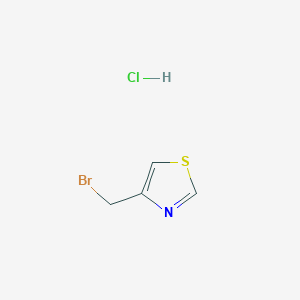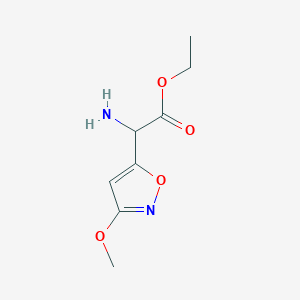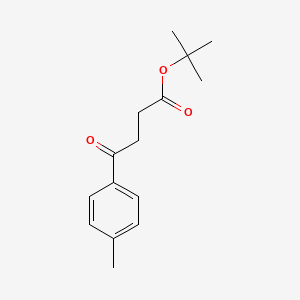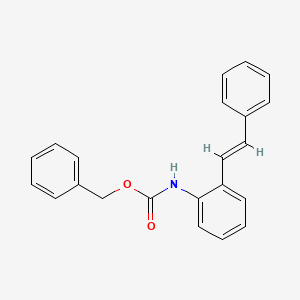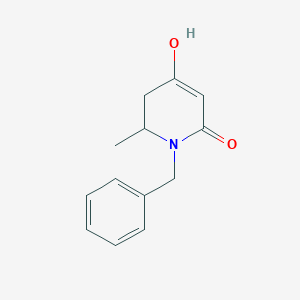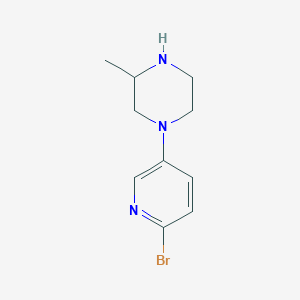
1-(6-Bromopyridin-3-yl)-3-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromopyridin-3-yl)-3-methylpiperazine is a chemical compound that belongs to the class of heterocyclic compounds It features a bromopyridine moiety attached to a methylpiperazine ring
Preparation Methods
The synthesis of 1-(6-Bromopyridin-3-yl)-3-methylpiperazine typically involves the reaction of 6-bromopyridine-3-carbaldehyde with 3-methylpiperazine. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like methanol or ethanol . The reaction conditions are mild, and the product is obtained in good yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.
Chemical Reactions Analysis
1-(6-Bromopyridin-3-yl)-3-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Bromopyridin-3-yl)-3-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-3-yl)-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain receptors, modulating their signaling pathways .
Comparison with Similar Compounds
1-(6-Bromopyridin-3-yl)-3-methylpiperazine can be compared with similar compounds like:
1-(6-Bromopyridin-3-yl)ethan-1-one: This compound has a similar bromopyridine moiety but differs in the attached functional group, which can lead to different reactivity and applications.
1-(6-Bromopyridin-3-yl)ethanol:
The uniqueness of this compound lies in its combination of the bromopyridine and piperazine moieties, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H14BrN3 |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-(6-bromopyridin-3-yl)-3-methylpiperazine |
InChI |
InChI=1S/C10H14BrN3/c1-8-7-14(5-4-12-8)9-2-3-10(11)13-6-9/h2-3,6,8,12H,4-5,7H2,1H3 |
InChI Key |
CACZRXVJWKBGTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



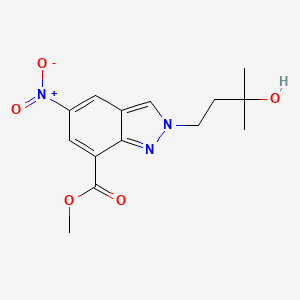
![1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12860351.png)

![N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B12860380.png)
